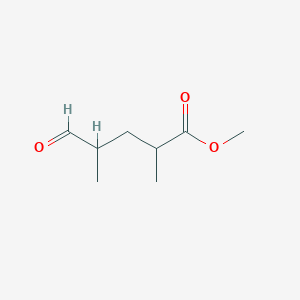
Methyl 2,4-dimethyl-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dimethyl-5-oxopentanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2,4-dimethyl-5-oxopentanoic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,4-dimethyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethyl-5-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method involves the Michael addition reaction, where this compound is obtained via base-catalyzed reactions from readily available building blocks .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as vacuum distillation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 2,4-dimethyl-5-oxopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and solvents
Mecanismo De Acción
The mechanism of action of methyl 2,4-dimethyl-5-oxopentanoate involves its reactivity as an ester and a ketone. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which makes the keto group more electrophilic .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4,4-dimethyl-3-oxopentanoate: Similar in structure but differs in the position of the keto group.
Methyl levulinate: Another methyl ester with a keto group, but with a different carbon chain structure
Uniqueness
Methyl 2,4-dimethyl-5-oxopentanoate is unique due to its specific arrangement of methyl groups and the keto group, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
10348-62-6 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2,4-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H14O3/c1-6(5-9)4-7(2)8(10)11-3/h5-7H,4H2,1-3H3 |
Clave InChI |
OKNRJVQZLSTJEB-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)C(=O)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



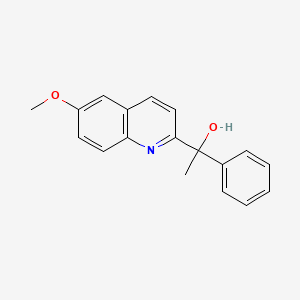
![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
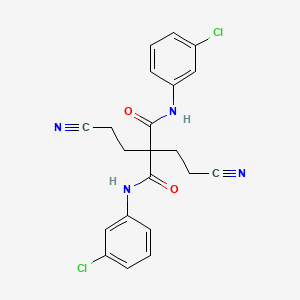
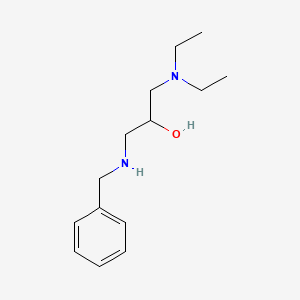
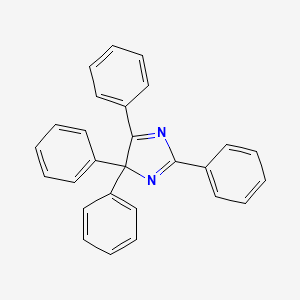


![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
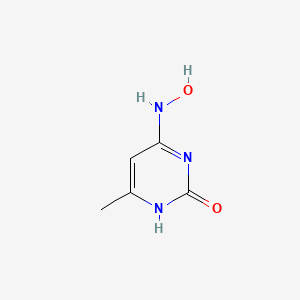
![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
![Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-](/img/structure/B14734378.png)
